molecular formula C16H11F2N3O B6323298 (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone CAS No. 1020236-99-0

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone

Cat. No. B6323298
CAS RN: 1020236-99-0
M. Wt: 299.27 g/mol
InChI Key: PAZQMZLXMLGUKM-UHFFFAOYSA-N
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Description

5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone (hereafter referred to as 4FPM) is a synthetic molecule which has been studied for its potential scientific applications. It is a novel compound that has been the subject of various research studies. 4FPM is a fluorinated phenylpyrazole derivative, and is structurally similar to phenylpyrazole derivatives such as phenazepam and phenazocine. 4FPM is of interest due to its potential for use in research applications and as a potential therapeutic agent.

Scientific Research Applications

4FPM has been studied for its potential applications in scientific research. It has been found to have a variety of potential applications, including as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. 4FPM has also been studied for its potential use in the treatment of anxiety, depression, and addiction. Additionally, 4FPM has been studied for its potential use as a research tool in the fields of drug discovery and development, as well as in the study of the molecular mechanisms of action of various drugs.

Mechanism of Action

The mechanism of action of 4FPM is not fully understood. However, it is believed to act as an agonist of the GABA-A receptor, which is a type of ionotropic receptor. This receptor is responsible for mediating the effects of the neurotransmitter GABA, and is involved in the regulation of anxiety, stress, and other neurological processes. It is thought that 4FPM binds to the GABA-A receptor and activates it, resulting in the desired therapeutic effects.
Biochemical and Physiological Effects
4FPM has been found to have a variety of biochemical and physiological effects. It has been found to have anxiolytic, anticonvulsant, and antidepressant effects. Additionally, 4FPM has been found to have neuroprotective and anti-inflammatory effects. It has also been found to have an effect on the metabolism of glucose, as well as on the metabolism of certain neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

4FPM has a variety of advantages and limitations for use in laboratory experiments. One of the main advantages of 4FPM is its low toxicity, which makes it safe for use in laboratory experiments. Additionally, 4FPM is relatively stable and can be easily stored and handled. However, 4FPM is not water soluble, which can make it difficult to use in certain experiments. Additionally, 4FPM is not easily metabolized, which can make it difficult to study its effects in vivo.

Future Directions

There are a variety of potential future directions for 4FPM. One potential direction is the development of new therapeutic agents based on 4FPM, such as novel anxiolytics, anticonvulsants, and antidepressants. Additionally, 4FPM could be studied for its potential use in the treatment of other neurological disorders, such as autism and schizophrenia. Additionally, 4FPM could be studied for its potential use in the treatment of other medical conditions, such as cancer and cardiovascular disease. Finally, 4FPM could be studied for its potential use in the development of new drugs and drug delivery systems.

Synthesis Methods

4FPM can be synthesized by a variety of methods. The most common method is the reaction of 4-fluorophenylmethylmagnesium bromide with 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. This reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as dichloromethane. The reaction yields the desired product, 4FPM, in high yield. Other methods of synthesis include the reaction of 4-fluorophenylmagnesium bromide with 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, and the reaction of 4-fluorophenylmagnesium bromide with 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid in the presence of a base such as sodium hydroxide.

properties

IUPAC Name

[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZQMZLXMLGUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-fluorophenyl)methanone

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